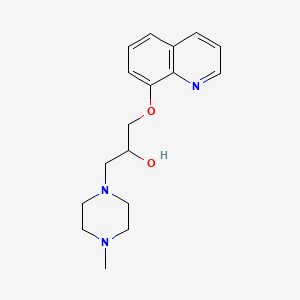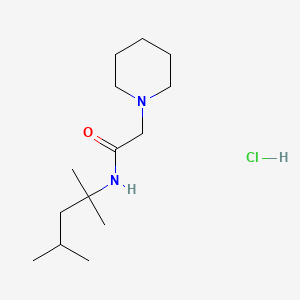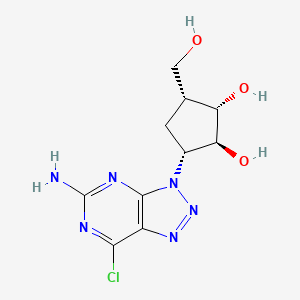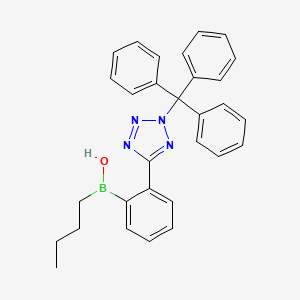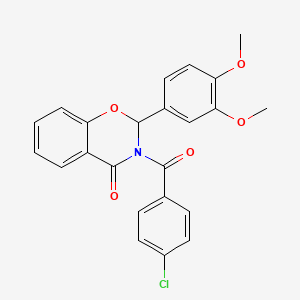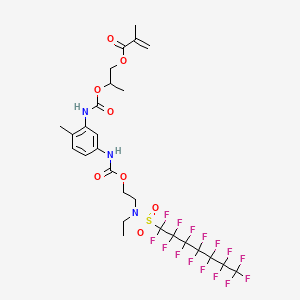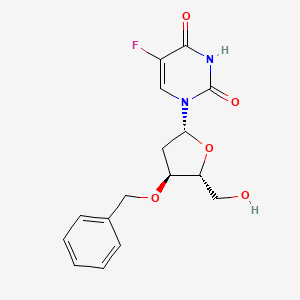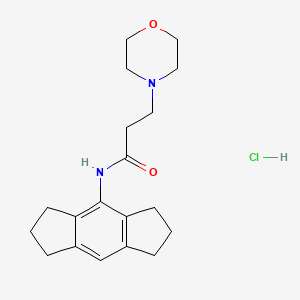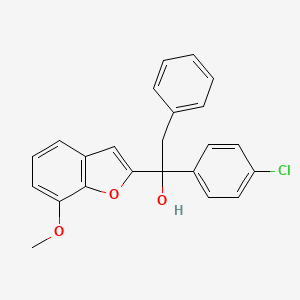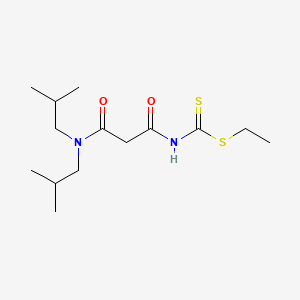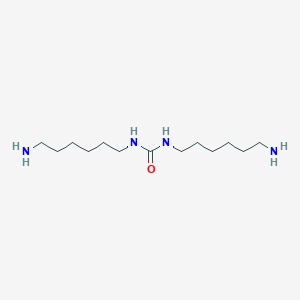
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidinol moiety linked to a pyridazinyl group, which is further substituted with a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Core: The pyridazinyl core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the nitrophenyl-substituted pyridazinyl core with piperidinol under suitable conditions, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The piperidinol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, inhibiting or modulating their activity. The nitrophenyl group can participate in hydrogen bonding or π-π interactions with biological targets.
Organic Synthesis: Acts as a building block or intermediate, participating in various chemical reactions to form more complex structures.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Piperidinol, 1-(6-(2-chlorophenyl)-3-pyridazinyl)-
- 4-Piperidinol, 1-(6-(2-methylphenyl)-3-pyridazinyl)-
- 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)-
Uniqueness
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities.
Propiedades
Número CAS |
93181-79-4 |
|---|---|
Fórmula molecular |
C15H16N4O3 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
1-[6-(2-nitrophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16N4O3/c20-11-7-9-18(10-8-11)15-6-5-13(16-17-15)12-3-1-2-4-14(12)19(21)22/h1-6,11,20H,7-10H2 |
Clave InChI |
MCNXPIUSIOFZAX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
